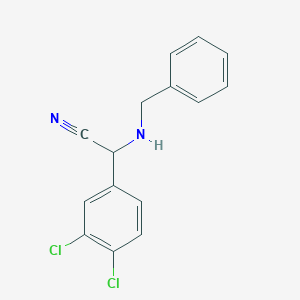

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile (BADCPAC) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 364.04 g/mol and a melting point of 119-122°C. BADCPAC is a member of the acetonitrile family, which is a group of compounds that contain a nitrile group (-C≡N) attached to a carbon atom. The nitrile group is a three-atom group consisting of a carbon atom triple-bonded to a nitrogen atom. BADCPAC is a versatile compound that has been used in a variety of scientific research applications, including as a substrate for enzyme assays, as a reagent for organic synthesis, and as a tool to study the effects of 3,4-dichlorophenyl acetonitrile on biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

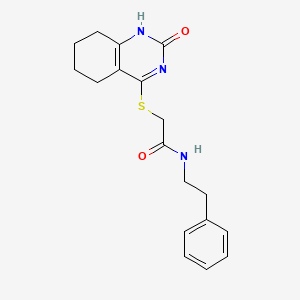

Synthesis of New Compounds

- The one-pot reaction between 3,4-dihydro-3-((benzylamino)methylene)-4-thioxochromen-2-ones and alkyl-2-cyanoacetates in the presence of nano-ZnO catalysis leads to new 2-amino-4H-thiopyran derivatives, showcasing the role of similar compounds in facilitating the synthesis of heterocyclic compounds with potential biological activities (Aghaalizadeh, Nasiri, & Sabahi-Agabager, 2018).

Fluorescent Labeling and Sensing

- Development of novel fluorescent reagents for hydroperoxides, such as 4-(2-diphenylphosphinoethylamino)-7-nitro-2,1,3-benzoxadiazole, indicates the utility of structurally related compounds in creating sensitive detection methods for biological and chemical analytes (Onoda et al., 2003).

Electrocatalytic and Electrochemical Applications

- The electro-Fenton degradation of antimicrobials, demonstrating the degradation capabilities of certain compounds in environmental applications, highlights the importance of related chemical structures in pollution control and the breakdown of hazardous substances (Sirés et al., 2007).

Kinetic and Mechanism Studies

- Research into the kinetics and mechanism of addition reactions, such as the addition of benzylamines to benzylidenemalononitriles in acetonitrile, contributes to a deeper understanding of reaction dynamics and the development of more efficient synthetic routes (Oh, Yang, Lee, & Lee, 2000).

Material Science and Polymer Chemistry

- The synthesis and study of copolymers, for instance, the electrochemical copolymerization of novel monomers with 3,4-ethylenedioxythiophene, are indicative of the role compounds similar to 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile play in the development of new materials with potential applications in electronics and optics (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

Eigenschaften

IUPAC Name |

2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-13-7-6-12(8-14(13)17)15(9-18)19-10-11-4-2-1-3-5-11/h1-8,15,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNHVHWCPTXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C#N)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)

![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)

![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)

![7-Bromo-4-propan-2-yl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2811166.png)